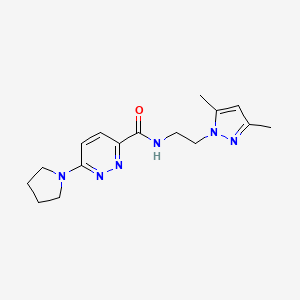![molecular formula C15H19NO3 B2751481 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone CAS No. 1396816-02-6](/img/structure/B2751481.png)
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone is a unique chemical compound with significant applications in various fields. Its complex structure combines a bicyclic system with an ether and a tolyl group, making it a fascinating subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone involves a multi-step process:
Starting Material Preparation: : The synthesis begins with the preparation of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane from commercially available precursors.
Functional Group Protection: : The amine group is protected to prevent side reactions.
Ether Formation: : The protected compound undergoes ether formation with 2-(o-tolyloxy)ethanol.
Deprotection and Final Coupling: : The protecting group is removed, followed by coupling with ethanone to yield the final product.
Industrial Production Methods
In industrial settings, the production is scaled up using batch or continuous flow reactors. Optimized reaction conditions include:
Temperature: : Controlled between 25-50°C.
Catalysts: : Use of specific catalysts like palladium or nickel complexes.
Purification: : High-performance liquid chromatography (HPLC) and recrystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone participates in various chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: : Reduction using lithium aluminum hydride converts ketone to alcohol.
Substitution: : Undergoes nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Tetrahydrofuran, dichloromethane.
Major Products Formed
Oxidation: : Introduction of hydroxyl or carboxyl groups.
Reduction: : Formation of alcohol derivatives.
Substitution: : Halogenated compounds with diverse functional groups.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a ligand in coordination complexes for catalysis.
Organic Synthesis: : Intermediate for synthesizing complex organic molecules.
Biology
Enzyme Inhibition: : Used in studies of enzyme inhibition mechanisms.
Neuroscience: : Investigates neural pathway modulation due to its bicyclic structure.
Medicine
Drug Development: : Potential precursor for developing therapeutic agents.
Pharmacology: : Studied for its binding properties to biological targets.
Industry
Material Science: : Utilized in the development of advanced materials.
Chemical Engineering: : Important for designing new reaction pathways.
Mechanism of Action
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone exerts its effects through:
Molecular Targets: : Binds to specific enzymes or receptors in biochemical pathways.
Pathways: : Modulates neural transmission and enzyme activity through its bicyclic core.
Comparison with Similar Compounds
Comparison
Similar Compounds: : Structurally similar to 3-oxa-8-azabicyclo[3.2.1]octane derivatives.
Uniqueness: : The combination of tolyloxy and ethanone moieties adds distinct chemical properties.
List of Similar Compounds
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octyl)-2-(4-methoxyphenyl)ethanone.
1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octyl)-2-(3,4-dichlorophenyl)ethanone.
Through its diverse applications and unique structural features, 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone holds significant potential for scientific and industrial advancements.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-2-3-5-14(11)19-10-15(17)16-12-6-7-13(16)9-18-8-12/h2-5,12-13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBDWCOXMWXLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2751398.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide](/img/structure/B2751401.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2751411.png)
![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2751414.png)


![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid](/img/structure/B2751418.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2751419.png)

